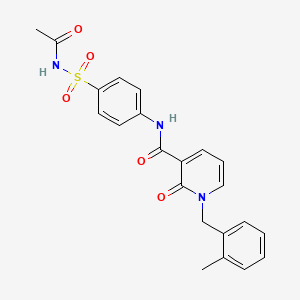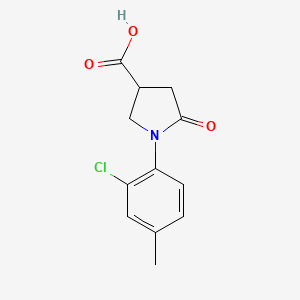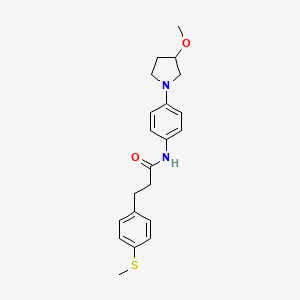
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(methylthio)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(methylthio)phenyl)propanamide, commonly known as MMMP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MMMP is a small molecule that belongs to the class of propanamides and has been synthesized using various methods.
Applications De Recherche Scientifique
Pharmacological Profiles and Antagonistic Activities
Research on compounds structurally related to N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(methylthio)phenyl)propanamide has demonstrated potential pharmacological profiles, particularly as serotonin receptor antagonists. For example, Ogawa et al. (2002) studied the pharmacology of R-96544, a novel 5-HT(2A) receptor antagonist, showing its potential in inhibiting platelet aggregation induced by serotonin in various animal models, suggesting a broader therapeutic potential in cardiovascular diseases and possibly indicating areas where related compounds could be effective (Ogawa et al., 2002).
Antimicrobial and Antioxidant Activities
The search for new antimicrobial and antioxidant agents has also incorporated studies on compounds with similarities to N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(methylthio)phenyl)propanamide. Xiao et al. (2014) isolated metabolites from the endophytic fungus Botryosphaeria dothidea, demonstrating antimicrobial, antioxidant, and cytotoxic activities. This research suggests the potential for structurally similar compounds to be developed as bioactive agents for treating infectious diseases, combating oxidative stress, or even as anticancer agents (Xiao et al., 2014).
Propriétés
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-(4-methylsulfanylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-25-19-13-14-23(15-19)18-8-6-17(7-9-18)22-21(24)12-5-16-3-10-20(26-2)11-4-16/h3-4,6-11,19H,5,12-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAPDAAETPJDTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

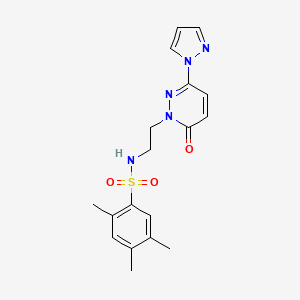
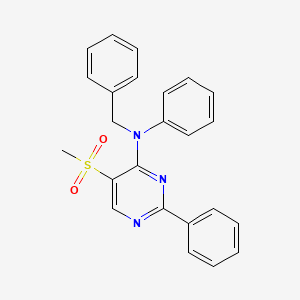
![2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2433931.png)
![N-(3,4-dichlorophenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2433934.png)
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(methylthio)benzamide](/img/structure/B2433936.png)
![tetrahydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B2433937.png)
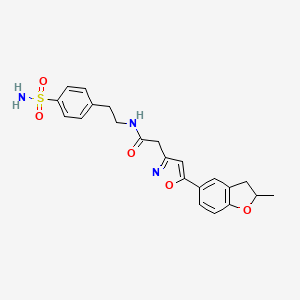
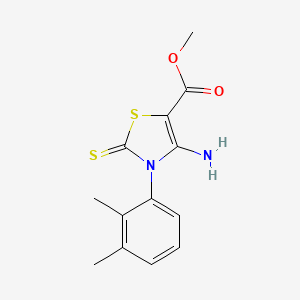
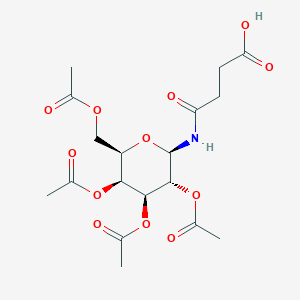
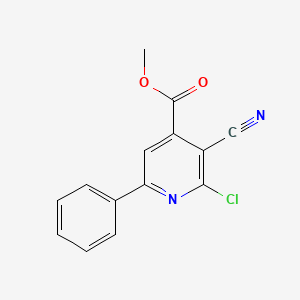
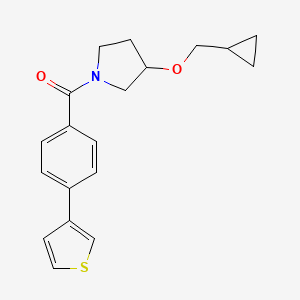
![2-[(4-Methylphenoxy)methyl]benzoic acid](/img/structure/B2433947.png)
